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molecular formula C16H17N3O4 B8678923 Diethyl imidazo[1,2-a]quinoxaline-2,5(4H)-dicarboxylate CAS No. 88715-98-4

Diethyl imidazo[1,2-a]quinoxaline-2,5(4H)-dicarboxylate

Cat. No. B8678923
M. Wt: 315.32 g/mol
InChI Key: CMMZQAVQPIPNNC-UHFFFAOYSA-N
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Patent
US04464373

Procedure details

A solution of 1.0 g of ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-5-carboxylate in 5 ml of dry dimethylformamide was treated with 0.5 g of ethyl chloroformate and the mixture was stirred at room temperature. After 2 hours, the mixture was set solid, was filtered and the residue was triturated with water and chromatographed over silica gel with ethyl acetate as eluant to obtain 0.98 g (76% yield) of diethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2,5-dicarboxylate melting at 151°-3° C.
Name
ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-5-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[N:5]2[C:6]3[C:11]([N:12]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:13][C:4]2=[N:3][CH:2]=1)=[CH:10][CH:9]=[CH:8][CH:7]=3.Cl[C:20]([O:22][CH2:23][CH3:24])=[O:21]>CN(C)C=O>[CH:1]1[N:5]2[C:6]3[C:11]([N:12]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:13][C:4]2=[N:3][C:2]=1[C:20]([O:22][CH2:23][CH3:24])=[O:21])=[CH:10][CH:9]=[CH:8][CH:7]=3

Inputs

Step One
Name
ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-5-carboxylate
Quantity
1 g
Type
reactant
Smiles
C1=CN=C2N1C1=CC=CC=C1N(C2)C(=O)OCC
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the residue was triturated with water
CUSTOM
Type
CUSTOM
Details
chromatographed over silica gel with ethyl acetate as eluant

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=C(N=C2N1C1=CC=CC=C1N(C2)C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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